NS 11394

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Herstellung von NS 11394 beinhaltet synthetische Wege und Reaktionsbedingungen, die spezifisch für seine chemische Struktur sind. Die Verbindung wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung von Benzimidazol- und Biphenylcarbonitrilstrukturen beinhalten . Die industriellen Produktionsmethoden für this compound sind nicht weit verbreitet, aber es wird typischerweise in Forschungslabors unter kontrollierten Bedingungen hergestellt .

Analyse Chemischer Reaktionen

NS 11394 durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Lösungsmittel wie Dimethylsulfoxid und Katalysatoren, die die Bildung der gewünschten Produkte erleichtern . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate der ursprünglichen Verbindung, die ihre pharmakologischen Eigenschaften behalten .

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

NS 11394 has been extensively studied for its pharmacological properties:

- Dopamine Transporter Inhibition : It serves as a reference compound for evaluating the efficacy of new dopamine transporter inhibitors. This is crucial for developing treatments for disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia.

- Cocaine Addiction Studies : Preclinical studies have indicated that this compound can reduce cocaine self-administration in animal models. This suggests its potential as a therapeutic agent for cocaine addiction, providing insights into the mechanisms of addiction and relapse.

Neurobiological Studies

The compound is utilized in various neurobiological studies:

- Dopaminergic Function : Researchers employ this compound to investigate the function and regulation of the dopamine transporter, contributing to a better understanding of dopaminergic signaling pathways.

- Behavioral Studies : Behavioral assays using this compound help elucidate the effects of dopamine modulation on behavior, particularly in models of anxiety and depression.

Data Tables

Here are relevant data tables summarizing key findings from studies involving this compound:

| Study | Application | Findings | Reference |

|---|---|---|---|

| Study 1 | Cocaine Addiction | Reduced self-administration in rodents | |

| Study 2 | Dopamine Regulation | Altered dopamine uptake rates | |

| Study 3 | Behavioral Impact | Modulated anxiety-like behaviors |

Case Study 1: Cocaine Addiction

In a study examining the effects of this compound on cocaine addiction, researchers found that administration of the compound significantly decreased cocaine-seeking behavior in rats. This effect was attributed to its action on the dopamine transporter, highlighting its potential as a treatment option for addiction.

Case Study 2: Neuropharmacology

Another study focused on the neuropharmacological effects of this compound revealed that it selectively inhibits the dopamine transporter without affecting serotonin or norepinephrine transporters. This selectivity is crucial for minimizing side effects associated with broader-spectrum drugs.

Wirkmechanismus

The mechanism of action of NS 11394 involves its interaction with gamma-aminobutyric acid A receptors. It acts as a positive allosteric modulator, enhancing the activity of these receptors by binding to specific subunits . This modulation leads to increased inhibitory neurotransmission, which can result in analgesic and anxiolytic effects . The molecular targets and pathways involved include the alpha 3 and alpha 5 subunits of the gamma-aminobutyric acid A receptors .

Vergleich Mit ähnlichen Verbindungen

NS 11394 ist in seiner Selektivität für die Alpha-3- und Alpha-5-Subtypen von Gamma-Aminobuttersäure-A-Rezeptoren einzigartig . Zu ähnlichen Verbindungen gehören L-838417 und Diazepam, die ebenfalls als positive allosterische Modulatoren an Gamma-Aminobuttersäure-A-Rezeptoren wirken . this compound hat im Vergleich zu diesen Verbindungen ein unterschiedliches Selektivitätsprofil und reduzierte Nebenwirkungen .

Biologische Aktivität

NS 11394, identified by its CAS Number 951650-22-9, is a compound primarily studied for its biological activity related to anxiety disorders and cognitive dysfunctions. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound functions as a selective modulator of gamma-aminobutyric acid (GABA) receptors, specifically targeting the alpha-3 and alpha-5 subunits. This selectivity distinguishes it from traditional benzodiazepines, which are generally non-selective and can lead to significant sedation.

Key Features

- Selectivity : High selectivity for GABA(A) alpha-3 and alpha-5 subunits.

- Anxiolytic Effects : Exhibits anxiolytic properties with minimal sedative effects.

- Functional Efficacy : Demonstrates a functional efficacy profile favoring alpha(5) > alpha(3) > alpha(2) > alpha(1) at GABA(A) receptors .

Pharmacological Profile

This compound has shown promising results in preclinical studies regarding its anxiolytic effects without the sedative side effects commonly associated with other GABAergic drugs. The following table summarizes the comparative pharmacological profiles of this compound and other known compounds:

| Compound | Mechanism of Action | Selectivity | Anxiolytic Effects | Sedative Effects |

|---|---|---|---|---|

| This compound | Modulates alpha-3 and alpha-5 subunits | High | Yes | Minimal |

| Flumazenil | Benzodiazepine antagonist | Non-selective | No | None |

| Diazepam | Enhances GABA receptor activity | Non-selective | Yes | High |

| Alprazolam | Enhances GABA receptor activity | Non-selective | Yes | Moderate |

| Loreclezole | Positive allosteric modulator | Selective | Yes | Low |

Efficacy in Animal Models

Studies indicate that this compound effectively reduces anxiety-like behaviors in animal models while minimizing sedation and motor impairment. For instance, oral administration in rats (1-30 mg/kg) attenuated nociceptive behaviors in response to formalin and capsaicin injections, effects that were blocked by flumazenil, indicating its action at the benzodiazepine site .

Case Studies

In a study examining the impact of this compound on cognitive functions, it was observed that the compound impaired memory in both rats and mice. This effect is likely attributable to its interaction with GABA(A)-alpha(5) receptors, which are implicated in cognitive processes .

Ongoing Research

Research continues to explore the pharmacokinetics and pharmacodynamics of this compound. Investigations into its absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding how it behaves in biological systems. Preliminary data suggest that this compound has an excellent pharmacokinetic profile correlating with its pharmacodynamic endpoints, such as CNS receptor occupancy .

Eigenschaften

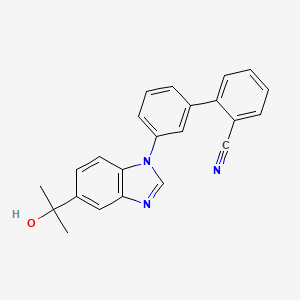

IUPAC Name |

2-[3-[5-(2-hydroxypropan-2-yl)benzimidazol-1-yl]phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O/c1-23(2,27)18-10-11-22-21(13-18)25-15-26(22)19-8-5-7-16(12-19)20-9-4-3-6-17(20)14-24/h3-13,15,27H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKYSQGBIIIQJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(C=C1)N(C=N2)C3=CC=CC(=C3)C4=CC=CC=C4C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587781 | |

| Record name | NS-11394 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951650-22-9 | |

| Record name | 3′-[5-(1-Hydroxy-1-methylethyl)-1H-benzimidazol-1-yl][1,1′-biphenyl]-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951650-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NS-11394 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951650229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NS-11394 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NS-11394 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PTH9FK74J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.